molecular formula C23H23BrN2O4 B11307021 6-bromo-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

6-bromo-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11307021
M. Wt: 471.3 g/mol
InChI Key: PIDQLCPTUMQEOF-UHFFFAOYSA-N
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Description

6-bromo-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that belongs to the class of chromene derivatives. Chromenes are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-bromo-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:

    Amidation: The formation of the carboxamide group.

    Substitution: The attachment of the 4-methylphenyl and morpholin-4-yl groups.

These reactions are usually carried out under controlled conditions using specific reagents and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

6-bromo-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: Conversion of functional groups to higher oxidation states.

    Reduction: Conversion of functional groups to lower oxidation states.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are often used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

6-bromo-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-bromo-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-bromo-N-(2-methylphenyl)benzamide
  • 2-bromo-4-methylphenyl isocyanate
  • Benzamide, 2-bromo-

Uniqueness

6-bromo-N-[2-(4-methylphenyl)-2-(morpholin-4-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness contributes to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C23H23BrN2O4

Molecular Weight

471.3 g/mol

IUPAC Name

6-bromo-N-[2-(4-methylphenyl)-2-morpholin-4-ylethyl]-4-oxochromene-2-carboxamide

InChI

InChI=1S/C23H23BrN2O4/c1-15-2-4-16(5-3-15)19(26-8-10-29-11-9-26)14-25-23(28)22-13-20(27)18-12-17(24)6-7-21(18)30-22/h2-7,12-13,19H,8-11,14H2,1H3,(H,25,28)

InChI Key

PIDQLCPTUMQEOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(CNC(=O)C2=CC(=O)C3=C(O2)C=CC(=C3)Br)N4CCOCC4

Origin of Product

United States

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